1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione

Catalog No.
S15671411
CAS No.
62379-98-0
M.F
C16H23NO2
M. Wt
261.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4...

CAS Number

62379-98-0

Product Name

1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione

IUPAC Name

5-(cyclohexen-1-yl)-3-azaspiro[5.5]undecane-2,4-dione

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

InChI

InChI=1S/C16H23NO2/c18-13-11-16(9-5-2-6-10-16)14(15(19)17-13)12-7-3-1-4-8-12/h7,14H,1-6,8-11H2,(H,17,18,19)

InChI Key

GGLDSODATJAXFO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(=O)NC(=O)C2C3=CCCCC3

1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure. Its molecular formula is C16H23NO2, with an average mass of approximately 261.365 g/mol. This compound features a cyclohexene ring fused to a spirocyclic azaspiro framework, which contributes to its distinct physical and chemical properties. The compound has been identified as having multiple functional groups, including carbonyl and nitrogen functionalities, making it a versatile candidate for various

The reactivity of 1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione can be attributed to its electrophilic carbonyl groups and the nitrogen atom in the azaspiro structure. Key reactions include:

  • Nucleophilic Addition: The carbonyl groups can undergo nucleophilic addition reactions, allowing for the formation of various derivatives.
  • Cycloaddition Reactions: The cyclohexene moiety can participate in Diels-Alder reactions, which are useful for synthesizing more complex cyclic structures.
  • Reduction Reactions: The compound can be reduced to yield alcohols or amines, depending on the conditions applied.

Research indicates that derivatives of 1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione exhibit significant biological activities. Notably:

  • Anticonvulsant Activity: Studies have shown that compounds related to this structure possess anticonvulsant properties in animal models of epilepsy, suggesting potential therapeutic applications in neurological disorders .
  • GABA(A) Receptor Modulation: Some derivatives have been evaluated for their effects on GABA(A) receptors, which play a crucial role in inhibitory neurotransmission and are targets for various anxiolytic and anticonvulsant drugs.

The synthesis of 1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione can be approached through several methods:

  • Cyclization Reactions: Starting from appropriate precursors containing both cyclohexene and azaspiro frameworks, cyclization can be induced under acidic or basic conditions.
  • Functionalization of Spiro Compounds: Existing spirocyclic compounds can be functionalized through electrophilic aromatic substitution or nucleophilic addition to introduce the cyclohexene moiety.
  • Multi-step Synthesis: A combination of reactions, including oxidation and reduction steps, can be employed to construct the desired compound from simpler starting materials.

The unique properties of 1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione lend it to various applications:

  • Drug Development: Its biological activity makes it a candidate for developing new anticonvulsant medications or other therapeutic agents targeting neurological conditions.
  • Chemical Synthesis: As a versatile building block in organic synthesis, it can be used to create more complex molecules with potential pharmaceutical applications.

Interaction studies involving 1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione have focused on its binding affinity and activity at various biological targets:

  • Receptor Binding Studies: Investigations into how this compound interacts with neurotransmitter receptors have provided insights into its mechanism of action as an anticonvulsant.
  • Structure–Activity Relationship Analysis: Research has explored how modifications to the compound influence its biological activity, helping to identify key structural features necessary for efficacy.

Several compounds share structural similarities with 1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione. These include:

Compound NameMolecular FormulaKey Features
3-Azaspiro[5.5]undecane-2,4-dioneC10H15NO2Lacks cyclohexene; simpler spiro structure
2,4-Dioxo-3-azaspiro[5.5]undecaneC10H15NContains dioxo groups; different reactivity
3-Oxaspiro[5.5]undecaneC10H14OOxaspiro variant; different oxygen functionality

Uniqueness

The uniqueness of 1-(Cyclohex-1-en-1-y)-3-azaspiro[5.5]undecane-2,4-dione lies in its combination of a cyclohexene ring with the azaspiro framework, which enhances its biological activity compared to simpler derivatives while providing diverse synthetic pathways and potential applications in drug development.

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

261.172878976 g/mol

Monoisotopic Mass

261.172878976 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-15-2024

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